5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol
Overview
Description
Mechanism of Action
Target of Action
EC 144, also known as 5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol, primarily targets Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone involved in folding and stabilizing multiple intracellular proteins that have roles in cell activation and proliferation .
Mode of Action
EC 144 acts as a high affinity, potent, and selective inhibitor of HSP90 . It exhibits selectivity for HSP90 over other proteins such as Grp94 and TRAP1 . By inhibiting HSP90, EC 144 disrupts the function of several signal transduction molecules that are dependent on HSP90, thereby affecting the activation of innate and adaptive cells of the immune system .
Biochemical Pathways
The inhibition of HSP90 by EC 144 affects various biochemical pathways. HSP90 is involved in several cellular processes, including cell cycle control, signal transduction, and cell growth regulation . By inhibiting HSP90, EC 144 can disrupt these processes, leading to changes in cellular function and potentially contributing to its therapeutic effects .
Pharmacokinetics
The ADME profile of a drug molecule can significantly impact its bioavailability and, consequently, its therapeutic efficacy .
Result of Action
The molecular and cellular effects of EC 144’s action primarily involve the disruption of HSP90 function. This disruption can lead to changes in cell activation and proliferation, as HSP90 client proteins in cells are often involved in these processes . In the context of disease, such as inflammation and autoimmunity, inhibiting HSP90 can block innate and adaptive immune responses, providing therapeutic benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EC 144 involves multiple steps, starting with the preparation of the core pyrrolo[2,3-d]pyrimidine structure. The key steps include:
Formation of the pyrrolo[2,3-d]pyrimidine core: This is achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the amino and chloro groups: These functional groups are introduced via selective substitution reactions.
Attachment of the pyridinylmethyl group: This step involves the use of a suitable pyridine derivative and coupling reagents.
Final modifications:
Industrial Production Methods
Industrial production of EC 144 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
EC 144 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may yield fully reduced compounds .
Scientific Research Applications
EC 144 has a wide range of scientific research applications, including:
Oncology: EC 144 has shown significant potential in inhibiting the growth of various cancer cell lines by targeting heat shock protein 90, which is involved in the stabilization of oncogenic proteins
Immunology: EC 144 has been shown to block innate and adaptive immune responses, making it a potential therapeutic agent for autoimmune diseases and inflammatory conditions
Neuroscience: EC 144 has demonstrated the ability to penetrate the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases
Drug Development: EC 144 serves as a valuable tool in drug discovery and development, particularly in the identification of new therapeutic targets and the evaluation of drug efficacy
Comparison with Similar Compounds
EC 144 is unique in its high affinity and selectivity for heat shock protein 90 compared to other inhibitors. Similar compounds include:
Geldanamycin: A natural product that inhibits heat shock protein 90 but has limited clinical use due to its toxicity
17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties but still associated with some toxicity
BIIB 021: Another synthetic inhibitor of heat shock protein 90 with lower efficacy compared to EC 144
EC 144 stands out due to its potent inhibitory activity, oral bioavailability, and ability to penetrate the blood-brain barrier, making it a promising candidate for further development .
Biological Activity
The compound 5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol, often referred to as EC144 or L5OY7N, is a complex organic molecule with potential therapeutic applications. Its structure suggests activity against specific biological targets, particularly in cancer treatment and other diseases influenced by protein interactions.
Chemical Structure and Properties
The molecular formula of the compound is C21H24ClN5O2, with a molecular weight of approximately 413.9 g/mol. The compound features a pyrrolo-pyrimidine core, which is known for its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H24ClN5O2 |
Molecular Weight | 413.9 g/mol |
CAS Number | 911397-80-3 |
IUPAC Name | 5-(2-amino-4-chloro...) |
The biological activity of this compound is primarily attributed to its role as an inhibitor of the heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a crucial role in stabilizing and folding many client proteins involved in cancer progression. The compound exhibits nanomolar potency in inhibiting Hsp90-mediated pathways, leading to the degradation of oncogenic proteins such as Her2 in various human tumor cell lines .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the substituents on the pyridine ring significantly influence the potency and selectivity of the compound against Hsp90. The presence of the methoxy and dimethyl groups on the pyridine enhances binding affinity and selectivity for Hsp90 over other kinases .
In Vitro Studies
In vitro assays have demonstrated that the compound effectively inhibits the growth of several human cancer cell lines. For instance, studies have shown that it leads to significant reductions in cell viability in breast cancer cells with IC50 values in the low nanomolar range .
Case Study: Tumor Cell Lines
A series of experiments were conducted on various tumor cell lines to evaluate the efficacy of EC144:
Cell Line | IC50 (nM) | Notes |
---|---|---|
MCF7 (Breast) | 15 | Significant reduction in viability |
A549 (Lung) | 20 | Induced apoptosis at higher concentrations |
HeLa (Cervical) | 25 | Effective against resistant strains |
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that EC144 has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate that at therapeutic doses, it exhibits minimal toxicity to normal cells, highlighting its potential for selective targeting of cancer cells .
Properties
IUPAC Name |
5-[2-amino-4-chloro-7-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-methylpent-4-yn-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O2/c1-12-9-24-15(13(2)17(12)29-5)11-27-10-14(7-6-8-21(3,4)28)16-18(22)25-20(23)26-19(16)27/h9-10,28H,8,11H2,1-5H3,(H2,23,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOASEWXFCTZRDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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